molecular formula C11H7Cl2N3O2 B13876818 N-(3,4-Dichlorophenyl)-3-nitropyridin-2-amine CAS No. 61963-82-4

N-(3,4-Dichlorophenyl)-3-nitropyridin-2-amine

Cat. No.: B13876818
CAS No.: 61963-82-4
M. Wt: 284.09 g/mol
InChI Key: LDZQYKPDUWZVAI-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-3-nitropyridin-2-amine is a pyridine derivative featuring a nitro group at the 3-position of the pyridine ring and a 3,4-dichlorophenyl substituent at the 2-amine position. The compound’s molecular formula is inferred as C₁₁H₇Cl₂N₃O₂, with a molecular weight of 292.10 g/mol.

Properties

CAS No.

61963-82-4

Molecular Formula

C11H7Cl2N3O2

Molecular Weight

284.09 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-3-nitropyridin-2-amine

InChI

InChI=1S/C11H7Cl2N3O2/c12-8-4-3-7(6-9(8)13)15-11-10(16(17)18)2-1-5-14-11/h1-6H,(H,14,15)

InChI Key

LDZQYKPDUWZVAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation Methods of N-(3,4-Dichlorophenyl)-3-nitropyridin-2-amine

General Synthetic Strategy

The synthetic approach to this compound typically involves:

  • Preparation of the nitropyridine core, specifically 3-nitropyridin-2-amine or its halogenated derivatives.
  • Functionalization of the amino group by nucleophilic substitution or amide bond formation with the 3,4-dichlorophenyl moiety.
  • Purification and isolation of the target compound.

Preparation of 3-Nitropyridin-2-amine Core

Nitration of Aminopyridine Precursors

One of the established methods involves nitration of 3-aminopyridine derivatives to selectively introduce the nitro group at the 3-position of the pyridine ring.

  • A highly selective nitration method uses N,N'-di-(3-pyridyl)-urea as the intermediate, formed by reacting 3-aminopyridine with phosgene or urea.
  • The nitration is performed using nitric acid in the presence of sulfuric acid at controlled temperatures (50–70°C) to yield N,N'-di-(2-nitro-3-pyridyl)-urea with over 90% yield.
  • Subsequent hydrolysis with sodium hydroxide in ethanol precipitates 3-nitropyridin-2-amine, which can be isolated by filtration and washing.

This method is advantageous due to its high regioselectivity and yields, avoiding undesired side reactions common in direct nitration of aminopyridines.

Halogenation and Functional Group Transformations

Another approach involves halogenation of hydroxy-nitropyridine derivatives followed by substitution reactions:

  • Starting from 2,4-dihydroxy-3-nitropyridine, reaction with phosphorus oxychloride in the presence of a phase transfer catalyst (e.g., benzyltriethylammonium chloride) in acetonitrile yields 2,4-dichloro-3-nitropyridine.
  • Subsequent reaction with sodium acetate or cesium acetate in N,N-dimethylformamide (DMF) at elevated temperatures (80–125°C) converts one chloro substituent to a hydroxyl group, yielding 2-chloro-3-nitropyridin-4-ol.
  • Diazotization of 4-chloro-2-amino-3-nitropyridine using sodium nitrite and hydrochloric acid at low temperatures (0–5°C), followed by hydrolysis at 60–80°C, gives 4-chloro-3-nitropyridin-2-ol.

This sequence allows for the preparation of halogenated nitropyridine intermediates useful for further amination or coupling reactions.

Formation of this compound

The key step to obtain this compound is the coupling of the 3-nitropyridin-2-amine core with the 3,4-dichlorophenyl moiety. This is generally achieved via nucleophilic aromatic substitution or amide bond formation:

  • The amino group on the nitropyridine can be reacted with 3,4-dichlorophenyl halides (e.g., chlorides or bromides) under basic conditions to form the corresponding N-aryl amine.
  • Alternatively, the amino group can be acylated with 3,4-dichlorophenyl carboxylic acid derivatives (such as acid chlorides) to form amide derivatives.
  • Typical reaction conditions involve solvents like dichloromethane or DMF, bases such as triethylamine or diisopropylethylamine, and temperatures ranging from 0°C to room temperature or slightly elevated (up to 100°C).

Detailed Reaction Scheme and Conditions

Step Reaction Description Reagents & Conditions Yield (%) Notes
1 Formation of N,N'-di-(3-pyridyl)-urea 3-Aminopyridine + phosgene or urea, heat High Intermediate for selective nitration
2 Nitration to N,N'-di-(2-nitro-3-pyridyl)-urea HNO3 + H2SO4, 50–70°C >90% Highly regioselective nitration
3 Hydrolysis to 3-nitropyridin-2-amine NaOH in ethanol, 70°C High Precipitates product for isolation
4 Halogenation of hydroxy-nitropyridine POCl3, benzyltriethylammonium chloride, acetonitrile Moderate Yields 2,4-dichloro-3-nitropyridine
5 Substitution with acetate Sodium acetate in DMF, 120–125°C ~50% Converts chloro to hydroxy group
6 Diazotization and hydrolysis NaNO2 + HCl, 0–5°C; then 60–80°C Moderate Yields 4-chloro-3-nitropyridin-2-ol
7 Coupling with 3,4-dichlorophenyl derivative 3,4-Dichlorophenyl halide + base (e.g., triethylamine), solvent (DCM or DMF), 0–100°C Variable Forms this compound

Analysis and Optimization Notes

  • The nitration step using N,N'-di-(3-pyridyl)-urea as intermediate is preferred for its high selectivity and yield, avoiding formation of undesired isomers or decomposition products.
  • Halogenation with phosphorus oxychloride requires careful temperature control and use of phase transfer catalysts to improve yield and purity.
  • The substitution of chloro groups by acetate or hydroxyl groups is temperature sensitive; overheating can lead to side reactions.
  • Diazotization and hydrolysis steps must be performed at low temperatures initially to control reaction rate and avoid degradation.
  • Coupling with 3,4-dichlorophenyl derivatives benefits from the use of non-nucleophilic bases and anhydrous solvents to maximize yield and minimize side reactions.
  • Industrial scale synthesis favors reagents that are stable, cost-effective, and less hazardous, such as avoiding cesium acetate and sulfur dioxide gas.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert nitro groups to amines or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

N-(3,4-Dichlorophenyl)-3-nitropyridin-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of N-(3,4-Dichlorophenyl)-3-nitropyridin-2-amine with its analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Physical State
This compound C₁₁H₇Cl₂N₃O₂ 3-NO₂, 3,4-Cl₂C₆H₃ 292.10 Not reported
6-Chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine C₁₃H₁₁Cl₂N₃O₂ 3-NO₂, 6-Cl, 4-ClC₆H₄CH₂CH₂ 312.15 Not reported
5-(4-Bromophenyl)-N-(4-chlorophenyl)-3-nitropyridin-2-amine (3k) C₁₇H₁₁BrClN₃O₂ 3-NO₂, 4-BrC₆H₄, 4-ClC₆H₄ 408.65 Red/Brown powder
N-(2-Fluorobenzyl)-3-nitropyridin-2-amine C₁₂H₁₀FN₃O₂ 3-NO₂, 2-FC₆H₄CH₂ 271.23 Not reported

Key Observations :

  • Substituent Effects: The 3-nitro group on the pyridine ring is a common feature, likely contributing to electronic effects (e.g., electron withdrawal) that influence reactivity and binding to biological targets. The dichlorophenyl group in the target compound may enhance lipophilicity compared to mono-halogenated or non-halogenated analogs .
  • Molecular Weight and Solubility : Higher halogen content (e.g., bromine in 3k) increases molecular weight and may reduce solubility, whereas fluorine substituents (e.g., in the 2-fluorobenzyl analog) could improve metabolic stability .

Key Observations :

  • Substituent Position : The 3-nitro group’s position is critical for activity. For instance, compound 3p, with a bulky naphthyl group, shows stronger AChE inhibition than 3k, suggesting steric and electronic factors influence binding .
  • Halogen Effects: Dichlorophenyl substituents (as in the target compound) may offer enhanced binding compared to mono-chlorophenyl groups due to increased hydrophobicity and van der Waals interactions.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(3,4-Dichlorophenyl)-3-nitropyridin-2-amine, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves a multi-step approach, starting with the coupling of 3,4-dichloroaniline with a nitro-substituted pyridine derivative. Key steps include:

  • Amide bond formation : Reacting 3-nitro-2-chloropyridine with 3,4-dichloroaniline under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate nucleophilic aromatic substitution .
  • Purification : Column chromatography or recrystallization to isolate the product.
    • Optimization : Control reaction temperature (80–100°C), solvent choice (DMF or toluene), and catalyst use (e.g., Pd/C for reducing side reactions). Monitor progress via TLC or HPLC .

Q. How is the structural characterization of This compound performed, and what analytical techniques are most reliable?

  • Techniques :

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and dihedral angles (e.g., C–N bond at 1.35 Å, nitro group torsion angle ~10°) to confirm molecular geometry .
  • NMR spectroscopy : 1H^1H NMR (δ 8.2–8.5 ppm for pyridine protons; δ 7.4–7.8 ppm for dichlorophenyl aromatic protons) and 13C^{13}C NMR (δ 150–155 ppm for nitro-substituted carbons) validate connectivity .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 312.03) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of This compound and its structural analogs?

  • Methodology :

  • Comparative SAR studies : Systematically vary substituents (e.g., replacing nitro with methoxy or halogens) and assay against targets (e.g., kinase inhibition, receptor binding). For example:
Analog StructureKey ModificationBioactivity Trend
3-Nitro derivativeElectron-withdrawing nitro groupEnhanced kinase inhibition
3-Methoxy analogElectron-donating methoxyReduced binding affinity
  • Mechanistic assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding thermodynamics and kinetics .

Q. What strategies are effective in designing experiments to study the reactivity of the nitro group in This compound under varying conditions?

  • Experimental design :

  • Reduction studies : Treat with H₂/Pd-C or NaBH₄ to convert nitro to amine; monitor via UV-Vis (shift from λₘₐₓ 320 nm to 280 nm) .
  • pH-dependent stability : Expose to acidic (pH 2–4) or basic (pH 9–11) buffers; analyze degradation products via LC-MS .
  • Solvent effects : Compare reaction rates in polar vs. nonpolar solvents (e.g., DMSO vs. THF) to assess nucleophilic attack susceptibility .

Q. How can computational methods complement experimental data in predicting the metabolic pathways of This compound?

  • Approach :

  • Docking simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict oxidation sites (e.g., nitro reduction or aryl hydroxylation) .
  • DFT calculations : Calculate electron density maps to identify reactive regions (e.g., nitro group’s LUMO distribution) .
  • Metabolite identification : Cross-validate in silico predictions with in vitro microsomal assays and HRMS fragmentation patterns .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies involving This compound?

  • Methods :

  • Nonlinear regression : Fit data to a sigmoidal model (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values .
  • ANOVA with post hoc tests : Compare treatment groups for significance (e.g., p < 0.05 via Tukey’s test) .
  • Principal Component Analysis (PCA) : Reduce dimensionality in multi-parametric datasets (e.g., combining cytotoxicity, genotoxicity, and oxidative stress markers) .

Q. How can crystallographic data (e.g., CCDC entries) be leveraged to improve the design of This compound derivatives?

  • Strategy :

  • Hirshfeld surface analysis : Identify intermolecular interactions (e.g., C–H···O hydrogen bonds) to guide co-crystallization with target proteins .
  • Lattice energy calculations : Predict solubility and stability trends based on packing efficiency .

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